(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate
Overview
Description
“(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate” is a complex organic compound. The (2S,3R,4S,5R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. The “S” and “R” notations are used to denote the configuration of the chiral centers in the molecule . The numbers (2, 3, 4, 5) refer to the carbon atoms in the molecule that are chiral centers .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The “triyl triacetate” part indicates that there are three acetate groups attached to the ring. The “5-methyl” indicates that there is a methyl group attached to the 5th carbon of the ring .Scientific Research Applications
Sustainable Chemistry and Biofuel Research
One area of interest is the conversion of plant biomass into valuable chemicals and biofuels. Chernyshev, Kravchenko, and Ananikov (2017) explored the synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, highlighting its potential as a renewable feedstock for various chemical industries. This research suggests a growing interest in transforming biomass into high-value chemicals, where compounds like "(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate" could play a role as intermediates or end products in synthesizing polymers, fuels, and other functional materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmaceutical and Bioactive Compound Synthesis
The synthesis and pharmacological evaluation of bioactive heterocyclic compounds are of significant interest. Makki, Abdel-Rahman, and Alharbi (2019) reviewed the synthesis, chemical reactivities, and biological activities of 3-thioxo-1,2,4-triazin-5-ones and their derivatives, emphasizing their importance in medicinal chemistry due to their diverse biological activities. Such research underlines the potential of structurally complex molecules, similar to the target compound, in drug development and bioactive material synthesis (Makki, Abdel-Rahman, & Alharbi, 2019).
Antimicrobial and Antitumor Applications
Research into novel heterocyclic compounds for antimicrobial and antitumor applications remains a critical area. The development of new triazole derivatives, as reported by Ferreira et al. (2013) , exemplifies the ongoing search for new drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. These studies highlight the pharmaceutical industry's interest in novel synthetic routes and biological evaluations of potential uses for these compounds, potentially including derivatives like "(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate" (Ferreira et al., 2013).
properties
IUPAC Name |
[(2R,3S,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9+,10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJETQVUQAKTO-LILFMRJWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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